mp-dLAE-PABC-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mp-dLAE-PABC-MMAE is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is an agent-linker conjugate that incorporates the potent tubulin inhibitor Monomethyl auristatin E. This compound is utilized to deliver targeted cytotoxic treatment, particularly in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mp-dLAE-PABC-MMAE involves the conjugation of Monomethyl auristatin E with a linker that includes a dipeptide motif designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The Val-Cit-PABC linker technology is commonly used in this process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the linker and its subsequent conjugation with Monomethyl auristatin E under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: mp-dLAE-PABC-MMAE undergoes various chemical reactions, including cleavage by extracellular enzymes, such as elastase, which leads to the release of the cytotoxic payload . The compound is designed to be stable in circulation and to release the payload upon internalization and lysosomal degradation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Monomethyl auristatin E, the Val-Cit-PABC linker, and various solvents and catalysts to facilitate the conjugation process .
Major Products Formed: The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic agent Monomethyl auristatin E via the PABC linker .
Wissenschaftliche Forschungsanwendungen
mp-dLAE-PABC-MMAE has a wide range of scientific research applications, particularly in the field of cancer therapy. It is used to create antibody-drug conjugates that target specific cancer cells, delivering the cytotoxic agent directly to the tumor site . This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment . Additionally, this compound is used in research to study the mechanisms of drug delivery and the development of new cancer therapies .
Wirkmechanismus
The mechanism of action of mp-dLAE-PABC-MMAE involves the targeted delivery of Monomethyl auristatin E to cancer cells. The compound is internalized by the cancer cells, where the PABC linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent . Monomethyl auristatin E then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
Vergleich Mit ähnlichen Verbindungen
mp-dLAE-PABC-MMAE is unique in its use of the Val-Cit-PABC linker technology, which provides stability in circulation and efficient release of the cytotoxic payload upon internalization . Similar compounds include other antibody-drug conjugates that use different linkers and cytotoxic agents, such as vedotin, which is used in clinically tested ADCs like Polivy, Adcetris, and Padcev . These compounds also target cancer cells but may differ in their stability, efficacy, and toxicity profiles .
Eigenschaften
Molekularformel |
C68H102N10O17 |
---|---|
Molekulargewicht |
1331.6 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H102N10O17/c1-16-41(8)59(51(93-14)36-55(82)77-33-20-23-50(77)61(94-15)42(9)62(86)69-43(10)60(85)46-21-18-17-19-22-46)75(12)67(91)57(39(4)5)74-66(90)58(40(6)7)76(13)68(92)95-37-45-24-26-47(27-25-45)71-64(88)48(28-31-56(83)84)73-63(87)44(11)70-65(89)49(35-38(2)3)72-52(79)32-34-78-53(80)29-30-54(78)81/h17-19,21-22,24-27,29-30,38-44,48-51,57-61,85H,16,20,23,28,31-37H2,1-15H3,(H,69,86)(H,70,89)(H,71,88)(H,72,79)(H,73,87)(H,74,90)(H,83,84)/t41-,42+,43+,44-,48-,49+,50-,51+,57-,58-,59-,60+,61+/m0/s1 |
InChI-Schlüssel |
BIASWKCAJQBPJZ-GZPSSCKOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.